6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a benzyl group, a methyl group, and a nitrile group. It also features a spiro[indole-3,4’-pyrano[2,3-c]pyrazole] core, which is a type of spirocyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography are often used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the benzyl group could undergo electrophilic aromatic substitution, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Green Chemistry in Corrosion Inhibition
6'-Amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile, alongside similar derivatives, has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid. Synthesized using green chemistry principles with ultrasound as an energy source, these inhibitors exhibit high efficiency, supported by both experimental and theoretical studies, including molecular dynamic simulation and various microscopic methods (Gupta et al., 2018).
Chemical Synthesis
This compound has been synthesized through multi-component reactions (MCRs) involving carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate. These syntheses demonstrate the chemical flexibility and potential for producing a variety of structurally unique derivatives (Litvinov et al., 2009).
Structural and Spectral Analysis
Detailed studies have been conducted on similar spiro compounds for their spectral behaviors and X-ray crystallographic properties. These studies provide insights into the molecular structure, particularly the conformation of different groups attached to the pyran ring, which is crucial for understanding their biological relevance and potential applications (Sharma et al., 2016).
Novel Compound Synthesis
Research has also focused on synthesizing novel compounds using the base structure of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]. These syntheses contribute to expanding the library of biologically active compounds, potentially useful in various applications including pharmaceuticals (Ryzhkova et al., 2021).
Synthesis of Diverse Heterocyclic Compounds
The compound's structure lends itself to the synthesis of a wide range of heterocyclic compounds, showcasing its utility in creating diverse chemical entities. These synthetic pathways contribute to the field of medicinal chemistry and drug discovery (Litvinov et al., 2009).
Recyclization Studies
Studies on the recyclization of functionally similar spiro compounds open avenues for understanding chemical reactions that can lead to novel compound formation. Such research is fundamental in the development of new synthetic methods in organic chemistry (Andina et al., 2016).
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-amino-1'-benzyl-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-13-18-20(26-25-13)29-19(24)16(11-23)22(18)15-9-5-6-10-17(15)27(21(22)28)12-14-7-3-2-4-8-14/h2-10H,12,24H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAFUFAXHQSCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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